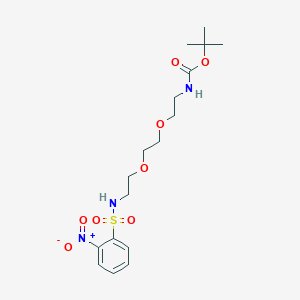
2-Amino-5-(trifluoromethyl)pyridine-4-methanol
説明
2-Amino-5-(trifluoromethyl)pyridine is a heterocyclic compound with the empirical formula C6H5F3N2 . It is a white to light yellow powder or crystal . It is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
Trifluoromethylpyridines, including 2-Amino-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, including metalation reactions . The presence of fluorine and the pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .Molecular Structure Analysis
The molecular weight of 2-Amino-5-(trifluoromethyl)pyridine is 162.11 . The SMILES string representation is Nc1ccc(cn1)C(F)(F)F .Chemical Reactions Analysis
The major use of 2-Amino-5-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
2-Amino-5-(trifluoromethyl)pyridine is a solid at 20 degrees Celsius . It has a melting point of 45.0 to 49.0 degrees Celsius . It is soluble in methanol .科学的研究の応用
Toxicity and Industrial Safety
The toxicity of related compounds like 5-amino-2-(trifluoromethyl)pyridine has been studied, highlighting the importance of safety in industrial settings. A case of poisoning by inhalation of this compound revealed its absorption through the respiratory tract, leading to serious health issues like methemoglobinemia and toxic encephalopathy. This emphasizes the need for caution in handling such compounds in industrial production (Tao et al., 2022).
Synthesis and Chemical Reactions
- A study on the synthesis of pyrrolo[3,4-b]pyridin-5-one, involving a reaction with a component similar to 2-Amino-5-(trifluoromethyl)pyridine-4-methanol, demonstrates its potential utility in multicomponent chemical synthesis (Janvier et al., 2002).
- Research on 2-acyl-4-aminopyridines, including compounds related to 2-Amino-5-(trifluoromethyl)pyridine-4-methanol, highlights their use as catalysts in specific chemical reactions, indicating the potential for diverse applications in synthetic chemistry (Sammakia & Hurley, 2000).
Photophysics and Electrochemistry
- Studies on the photophysics of related aminopyridines show potential applications in understanding light-induced chemical processes, which can be crucial in fields like photochemistry and materials science (Behera et al., 2015).
- In the field of electrochemistry, pyridinium compounds, closely related to 2-Amino-5-(trifluoromethyl)pyridine-4-methanol, have been investigated for their catalytic ability in the electrochemical reduction of carbon dioxide to methanol, an area of significant interest in sustainable energy research (Cole et al., 2015).
Safety And Hazards
2-Amino-5-(trifluoromethyl)pyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
将来の方向性
Currently, several 2-Amino-5-(trifluoromethyl)pyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 2-Amino-5-(trifluoromethyl)pyridine will be discovered in the future .
特性
IUPAC Name |
[2-amino-5-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-12-6(11)1-4(5)3-13/h1-2,13H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNMVALAEXKYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248228 | |
| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(trifluoromethyl)pyridine-4-methanol | |
CAS RN |
1227599-03-2 | |
| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227599-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B1409180.png)








